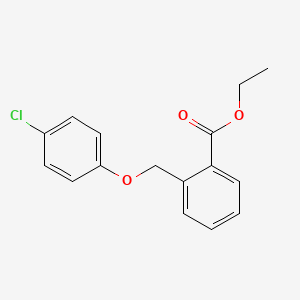
Ethyl 2-((4-chlorophenoxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-chlorophenoxy)methyl)benzoate is an organic compound with the molecular formula C16H15ClO3 and a molecular weight of 290.74 g/mol . It is a benzoate ester derivative, characterized by the presence of a chlorophenoxy group attached to the benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chlorophenoxy)methyl)benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of 2-((4-chlorophenoxy)methyl)benzoic acid with ethanol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-chlorophenoxy)methyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: 2-((4-chlorophenoxy)methyl)benzoic acid and ethanol.
Reduction: 2-((4-chlorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-((4-chlorophenoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways . Additionally, its antiproliferative effects may be attributed to its ability to induce apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Ethyl 2-((4-chlorophenoxy)methyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the chlorophenoxy group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-((4-chlorophenoxy)methyl)benzoic acid: The carboxylic acid derivative of the compound, which exhibits different reactivity and applications.
The presence of the chlorophenoxy group in this compound imparts unique properties, making it distinct from other benzoate derivatives .
Biological Activity
Ethyl 2-((4-chlorophenoxy)methyl)benzoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a chlorophenoxy group via a methylene bridge. Its molecular formula is C16H16ClO3 with a molecular weight of approximately 304.75 g/mol. The compound's structure facilitates interactions with various biological targets, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic natural ligands, allowing it to bind to active sites on proteins, thereby modulating biological pathways. This interaction can lead to either inhibition or activation of enzymatic activity, influencing various cellular processes.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its effectiveness against various pathogens suggests potential applications in treating infections. For instance, studies have shown that compounds with similar structures often demonstrate significant antibacterial and antifungal activities.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The presence of the chlorophenoxy group is particularly significant, as it may enhance the compound's ability to interact with inflammatory pathways, potentially leading to reduced inflammation in various models.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Case Study : A study focusing on similar chlorophenoxy derivatives highlighted their effectiveness in reducing inflammation in animal models. The findings suggest that this compound may possess comparable anti-inflammatory properties .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)15-6-4-3-5-12(15)11-20-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3 |
InChI Key |
WLUORBQBSNGBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















